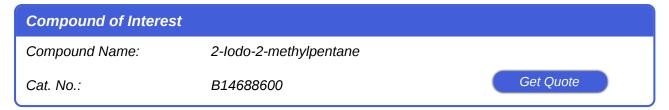


# An In-depth Technical Guide to 2-lodo-2-methylpentane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-lodo-2-methylpentane**, including its chemical identity, physicochemical properties, a plausible experimental protocol for its synthesis, and predicted spectroscopic data. This information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

#### **Core Chemical Data**

IUPAC Name: 2-iodo-2-methylpentane[1] CAS Number: 31294-95-8[1][2]

## **Quantitative Data Summary**

The following table summarizes the key quantitative data for **2-lodo-2-methylpentane**. It is important to note that most of the physical property data available is computed, as extensive experimental characterization has not been widely reported in the literature.



Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>13</sub> I	PubChem[1][2]
Molecular Weight	212.07 g/mol	PubChem[1][2]
Boiling Point (Predicted)	168.5 °C at 760 mmHg	Cheméo
Density (Predicted)	1.359 g/cm <sup>3</sup>	Cheméo
LogP (Predicted)	3.43	Cheméo
Refractive Index (Predicted)	1.496	Cheméo

## **Experimental Protocols**

While a specific, peer-reviewed experimental protocol for the synthesis of **2-lodo-2-methylpentane** is not readily available in the literature, a plausible and effective method involves the nucleophilic substitution of the hydroxyl group in the corresponding tertiary alcohol, 2-methyl-2-pentanol, using hydriodic acid. This reaction proceeds via an S<sub>n</sub>1 mechanism, favored by the stability of the tertiary carbocation intermediate.

Synthesis of **2-lodo-2-methylpentane** from 2-Methyl-2-pentanol

This protocol is based on established methods for the conversion of tertiary alcohols to tertiary alkyl iodides.[3][4]

#### Materials:

- 2-Methyl-2-pentanol
- Concentrated Hydriodic Acid (57%)
- Anhydrous Sodium Bicarbonate
- Anhydrous Sodium Sulfate
- Diethyl Ether
- Deionized Water



- Round-bottom flask with reflux condenser
- Separatory funnel
- Distillation apparatus

#### Procedure:

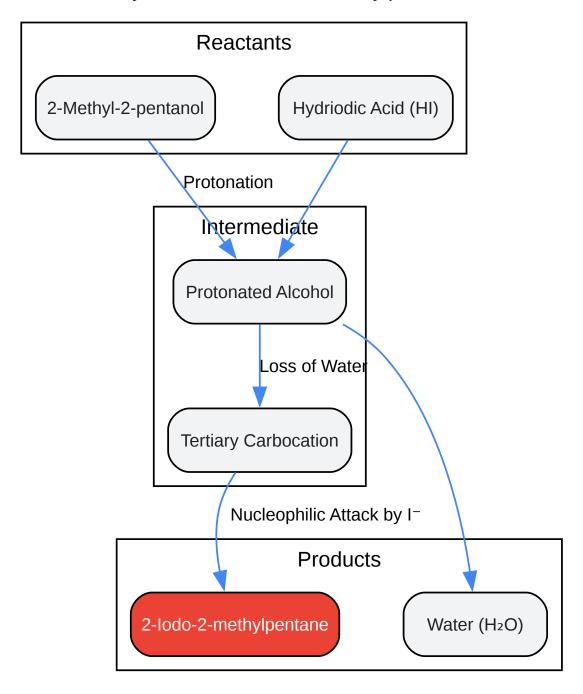
- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2methyl-2-pentanol.
- Cool the flask in an ice bath and slowly add an equimolar amount of concentrated hydriodic acid with continuous stirring.
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Transfer the reaction mixture to a separatory funnel and add an equal volume of cold deionized water.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic extracts and wash them sequentially with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by deionized water.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the diethyl ether.
- The crude 2-iodo-2-methylpentane can be purified by vacuum distillation to yield the final product.

# **Mandatory Visualizations**

Synthesis Pathway of 2-lodo-2-methylpentane



## Synthesis of 2-Iodo-2-methylpentane



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Caption: Reaction scheme for the synthesis of **2-lodo-2-methylpentane**.

## **Predicted Spectroscopic Data**



Due to the lack of experimentally obtained spectra for **2-Iodo-2-methylpentane**, the following predictions are based on the analysis of analogous compounds, such as 2-iodo-2-methylpropane, and established principles of spectroscopy.[5][6]

<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance):

The <sup>1</sup>H NMR spectrum of **2-lodo-2-methylpentane** is expected to show the following signals:

- Triplet (3H): Around 0.9 ppm, corresponding to the terminal methyl group (-CH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>).
- Singlet (6H): Around 1.8-2.0 ppm, corresponding to the two equivalent methyl groups attached to the carbon bearing the iodine atom (-C(I)(CH<sub>3</sub>)<sub>2</sub>).
- Multiplet (2H): Around 1.5-1.7 ppm, corresponding to the methylene group adjacent to the terminal methyl group (-CH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>).
- Multiplet (2H): Around 1.9-2.1 ppm, corresponding to the methylene group adjacent to the quaternary carbon (-CH<sub>2</sub>C(I)(CH<sub>3</sub>)<sub>2</sub>).

<sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance):

The <sup>13</sup>C NMR spectrum is predicted to display six distinct signals corresponding to the six carbon atoms in the molecule:

- Quaternary Carbon: A signal for the carbon atom bonded to the iodine is expected to appear significantly downfield.
- Methyl Carbons: Two signals for the methyl groups, with the two equivalent methyls at the C2 position showing a single peak.
- Methylene Carbons: Two signals for the two methylene groups in the pentyl chain.
- Terminal Methyl Carbon: A signal for the terminal methyl group of the pentyl chain.

Mass Spectrometry (MS):

The mass spectrum of **2-lodo-2-methylpentane** is expected to show a molecular ion peak  $(M^+)$  at m/z = 212. Key fragmentation patterns would likely involve:



- Loss of Iodine: A prominent peak corresponding to the loss of the iodine atom  $(M 127)^+$ , resulting in a fragment at m/z = 85, which would be a stable tertiary carbocation.
- Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbon bearing the iodine, leading to the loss of a propyl radical to give a fragment ion.
- Other Fragmentations: Smaller fragments corresponding to further cleavage of the alkyl chain.

Infrared (IR) Spectroscopy:

The IR spectrum of **2-lodo-2-methylpentane** would be characterized by the following absorption bands:

- C-H Stretching: Strong absorptions in the range of 2960-2850 cm<sup>-1</sup> due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.
- C-H Bending: Absorptions in the 1470-1365 cm<sup>-1</sup> region corresponding to the bending vibrations of the C-H bonds.
- C-I Stretching: A characteristic absorption for the carbon-iodine bond is expected in the fingerprint region, typically between 500-600 cm<sup>-1</sup>.[5]

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